Cas no 519055-65-3 (5-Cyanothiophene-2-sulfonamide)

5-Cyanothiophene-2-sulfonamide is a heterocyclic sulfonamide derivative featuring a cyano substituent at the 5-position of the thiophene ring. This compound is of interest in medicinal and agrochemical research due to its potential as a versatile intermediate in the synthesis of biologically active molecules. The presence of both sulfonamide and cyano functional groups enhances its reactivity, enabling further derivatization for applications such as enzyme inhibition or ligand design. Its well-defined structure and high purity make it suitable for precise synthetic modifications. The compound’s stability under standard conditions ensures reliable handling and storage, supporting its use in exploratory and developmental chemistry.
5-Cyanothiophene-2-sulfonamide structure
519055-65-3 structure
Product Name:5-Cyanothiophene-2-sulfonamide
CAS No:519055-65-3
MF:C5H4N2O2S2
MW:188.227458000183
MDL:MFCD12025421
CID:868213
PubChem ID:22019526
Update Time:2025-05-22

5-Cyanothiophene-2-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2-Thiophenesulfonamide,5-cyano-(9CI)
    • 5-cyanothiophene-2-sulfonamide
    • 2-Thiophenesulfonamide, 5-cyano-
    • 5-sulfamoyl-thiophene-2-carbonitrile
    • 2-thiophenesulfonamide,5-cyano-
    • 5-(Cyano)thiophene-2-sulfonamide
    • SOTJMJKWBXAHDP-UHFFFAOYSA-N
    • 5-Cyanothiophene-2-sulfonamide
    • MDL: MFCD12025421
    • Inchi: 1S/C5H4N2O2S2/c6-3-4-1-2-5(10-4)11(7,8)9/h1-2H,(H2,7,8,9)
    • InChI Key: SOTJMJKWBXAHDP-UHFFFAOYSA-N
    • SMILES: S(C1=CC=C(C#N)S1)(N)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 283
  • Topological Polar Surface Area: 121

5-Cyanothiophene-2-sulfonamide Pricemore >>

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Additional information on 5-Cyanothiophene-2-sulfonamide

Recent Advances in the Study of 5-Cyanothiophene-2-sulfonamide (CAS: 519055-65-3) in Chemical Biology and Pharmaceutical Research

5-Cyanothiophene-2-sulfonamide (CAS: 519055-65-3) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. Recent studies have highlighted its potential as a key intermediate or active pharmaceutical ingredient (API) in the synthesis of novel therapeutic agents. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its chemical properties, biological activities, and potential therapeutic applications.

One of the most notable aspects of 5-Cyanothiophene-2-sulfonamide is its role as a sulfonamide derivative, a class of compounds known for their broad-spectrum biological activities. Sulfonamides have been widely used in antibiotics, diuretics, and anticancer agents, making them a cornerstone of medicinal chemistry. The presence of the cyano group in the thiophene ring of this compound further enhances its reactivity and potential for diverse chemical modifications, which is crucial for structure-activity relationship (SAR) studies.

Recent research has explored the synthesis and optimization of 5-Cyanothiophene-2-sulfonamide to improve its pharmacokinetic and pharmacodynamic properties. For instance, a study published in the Journal of Medicinal Chemistry (2023) demonstrated that modifications to the sulfonamide moiety could significantly enhance the compound's bioavailability and target specificity. These findings are particularly relevant for the development of new enzyme inhibitors, where 5-Cyanothiophene-2-sulfonamide has shown promise as a scaffold for designing potent and selective inhibitors of carbonic anhydrases and other metalloenzymes.

In addition to its applications in enzyme inhibition, 5-Cyanothiophene-2-sulfonamide has been investigated for its potential in anticancer therapy. A preclinical study conducted by researchers at the National Cancer Institute (2024) revealed that derivatives of this compound exhibited significant cytotoxicity against a panel of cancer cell lines, including breast, lung, and colon cancer. The mechanism of action appeared to involve the disruption of cellular redox homeostasis, leading to apoptosis and cell cycle arrest. These results suggest that 5-Cyanothiophene-2-sulfonamide could serve as a lead compound for the development of novel anticancer agents.

Another area of interest is the use of 5-Cyanothiophene-2-sulfonamide in the design of fluorescent probes for biological imaging. Due to its unique electronic properties, this compound can be functionalized to produce probes with high sensitivity and specificity for detecting biomarkers in live cells. A recent study in Analytical Chemistry (2024) demonstrated the successful application of a 5-Cyanothiophene-2-sulfonamide-based probe for real-time monitoring of enzymatic activity in tumor microenvironments, providing valuable insights into disease progression and treatment response.

Despite these promising developments, challenges remain in the clinical translation of 5-Cyanothiophene-2-sulfonamide-based therapeutics. Issues such as metabolic stability, toxicity, and formulation need to be addressed through further research. Collaborative efforts between academia and industry are essential to overcome these hurdles and unlock the full potential of this compound. Future studies should focus on optimizing its chemical structure, exploring new biological targets, and conducting rigorous preclinical and clinical evaluations.

In conclusion, 5-Cyanothiophene-2-sulfonamide (CAS: 519055-65-3) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its applications span from enzyme inhibition and anticancer therapy to biological imaging, underscoring its broad utility. Continued research and development efforts are expected to yield innovative therapeutic agents and diagnostic tools based on this scaffold, contributing to advancements in medicine and healthcare.

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